

Application Notes and Protocols: GR103545 in Psychopharmacology

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Compound of Interest

Compound Name: GR103545

Cat. No.: B1241198

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Introduction

GR103545 is a potent and highly selective agonist for the kappa-opioid receptor (KOR). Its primary application in psychopharmacology is in its radiolabeled form, **[11C]GR103545**, which serves as a positron emission tomography (PET) radioligand for the in vivo imaging and quantification of KORs in the brain.^{[1][2][3]} The involvement of KORs in various neuropathological conditions, including addiction, psychosis, mood disorders, and seizures, makes **[11C]GR103545** a valuable tool for researchers and drug development professionals.^{[2][4][5]} This document provides detailed application notes and protocols for the use of **GR103545** in psychopharmacological research.

Molecular Profile and Binding Characteristics

GR103545 is the active (-)-enantiomer of the racemic compound GR89696.^{[2][4][6]} Its high affinity and selectivity for the KOR over mu- and delta-opioid receptors make it an excellent candidate for targeted imaging studies.

Quantitative Data: Binding Affinity and Selectivity

The following table summarizes the in vitro binding characteristics of **GR103545**.

Receptor	Binding Parameter	Value	Species	Reference
Kappa-Opioid Receptor (KOR)	Ki	0.02 ± 0.01 nM	Human	[1]
Mu-Opioid Receptor (MOR)	Selectivity over KOR	600-fold	Human	[1]
Delta-Opioid Receptor (DOR)	Selectivity over KOR	20,000-fold	Human	[1]

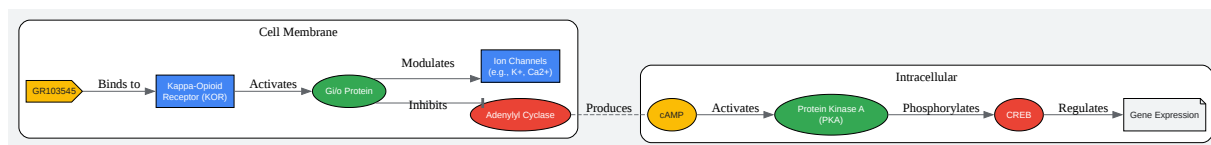
Quantitative Data: In Vivo Binding Parameters of [11C]GR103545

The following table presents key in vivo binding parameters determined from human and non-human primate PET studies.

Parameter	Value	Species	Method	Reference
In vivo KD	0.069 nmol/L	Human	PET	[5]
Non-displaceable Distribution Volume (VND)	3.4 ± 0.9 mL/cm ³	Human	PET with naltrexone blocking	[5]
Half-maximal inhibitory concentration (IC50) of PF-04455242	55 ng/mL	Human	PET	[5]

Signaling Pathway

GR103545 acts as an agonist at the kappa-opioid receptor, which is a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.



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Caption: Kappa-Opioid Receptor Signaling Pathway.

Experimental Protocols

The primary application of **GR103545** is as the radiotracer [^{11}C]**GR103545** for PET imaging.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of **GR103545** for the kappa-opioid receptor.

Materials:

- Cell membranes prepared from cells transfected with cloned human opioid receptors (kappa, mu, and delta).
- [^3H]U69,593 (or other suitable radioligand for KOR).
- **GR103545** (non-radiolabeled).
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation cocktail and liquid scintillation counter.

Procedure:

- Prepare a series of dilutions of **GR103545**.
- In a reaction tube, add the cell membranes, a fixed concentration of the radioligand (e.g., [3H]U69,593), and varying concentrations of **GR103545**.
- To determine non-specific binding, add a high concentration of a non-radiolabeled KOR ligand (e.g., naloxone) to a set of tubes.
- Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Calculate the specific binding at each concentration of **GR103545** by subtracting the non-specific binding from the total binding.
- Analyze the data using non-linear regression to determine the IC₅₀, which can then be converted to the K_i value using the Cheng-Prusoff equation.

In Vivo [¹¹C]GR103545 PET Imaging in Non-Human Primates and Humans

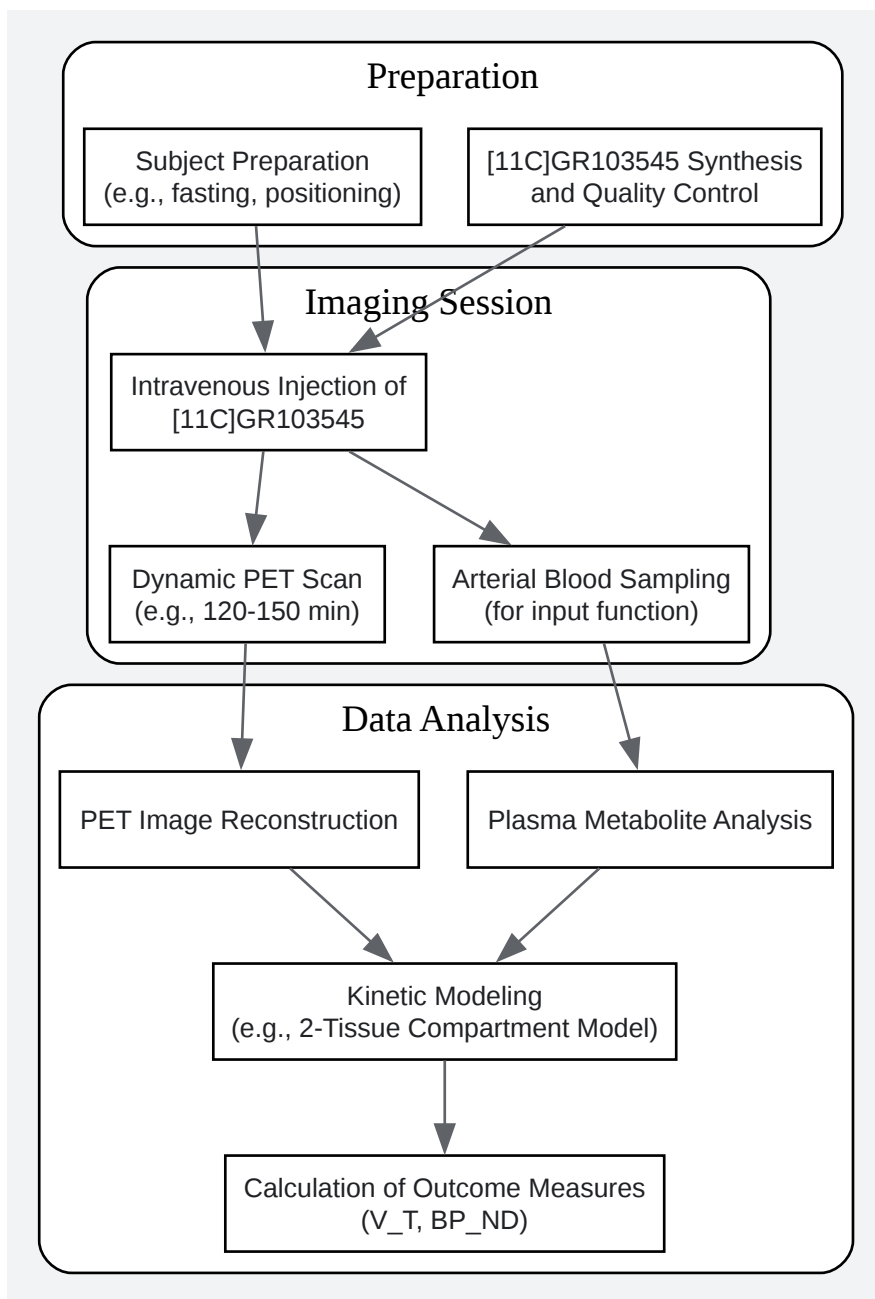
Objective: To quantify the distribution and density of kappa-opioid receptors in the brain.

Materials and Equipment:

- [¹¹C]GR103545 produced with high specific activity.[3]
- PET scanner.
- Arterial line for blood sampling (for metabolite analysis and input function determination).

- Blocking agents (optional, for receptor occupancy studies): naloxone, naltrexone, or a selective KOR antagonist like PF-04455242.[2][5]
- Anesthesia (for animal studies).

Experimental Workflow:



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Caption: Experimental Workflow for a $[^{11}\text{C}]\text{GR103545}$ PET Study.

Procedure:

- **Subject Preparation:** Subjects are typically positioned in the PET scanner to image the brain. For animal studies, anesthesia is administered.
- **Radiotracer Administration:** A bolus injection of [11C]**GR103545** is administered intravenously.^[2] For some studies, a bolus-plus-infusion protocol may be used to estimate Bmax and Kd.^[7]
- **PET Data Acquisition:** A dynamic PET scan is acquired for a duration of 120-150 minutes immediately following radiotracer injection.^{[5][6]}
- **Arterial Blood Sampling:** Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer in plasma, which serves as the input function for kinetic modeling.^{[2][5]}
- **Metabolite Analysis:** Plasma samples are analyzed to determine the fraction of unmetabolized [11C]**GR103545** over time.
- **Image Reconstruction and Analysis:** PET data are reconstructed into a series of images over time. Regions of interest (ROIs) are drawn on the images corresponding to different brain regions.
- **Kinetic Modeling:** Regional time-activity curves are generated and analyzed using compartmental models (e.g., 2-tissue compartment model) to derive quantitative outcome measures such as the total volume of distribution (VT).^{[2][5][6]}
- **Receptor Occupancy Studies (Optional):** To determine the occupancy of a KOR antagonist, a baseline PET scan is performed, followed by administration of the antagonist and a second PET scan. The reduction in [11C]**GR103545** binding is used to calculate receptor occupancy.^[5]

Applications in Psychopharmacology Research

- **Quantification of KORs:** [11C]**GR103545** PET allows for the in vivo quantification of KORs in healthy individuals and in patients with neuropsychiatric disorders.^{[1][5]}

- **Drug Development:** This technique is used to determine the receptor occupancy of novel KOR antagonists, aiding in the selection of appropriate doses for clinical trials.[5]
- **Understanding Disease Pathophysiology:** By comparing KOR density in different populations, researchers can gain insights into the role of the kappa-opioid system in various brain disorders.[2][4]
- **Preclinical Evaluation:** Studies in non-human primates have been crucial for characterizing the in vivo properties of [11C]**GR103545** and validating its use as a PET tracer.[1][2][6]

Conclusion

GR103545, in its radiolabeled form [11C]**GR103545**, is a powerful and selective tool for imaging kappa-opioid receptors in the living brain. Its high affinity and selectivity, combined with favorable kinetic properties, make it suitable for quantifying receptor density and assessing the receptor occupancy of novel therapeutic agents. The detailed protocols and data presented here provide a foundation for researchers and drug developers to effectively utilize this valuable radioligand in the field of psychopharmacology.

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